molecular formula C17H20N6S B6441543 2-{4-[5,6-dimethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile CAS No. 2549040-33-5

2-{4-[5,6-dimethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile

Cat. No.: B6441543
CAS No.: 2549040-33-5
M. Wt: 340.4 g/mol
InChI Key: UCJLYDJLAXAWBU-UHFFFAOYSA-N
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Description

This compound features a pyridine-3-carbonitrile core linked via a piperazine moiety to a substituted pyrimidine ring. The pyrimidine ring is functionalized with 5,6-dimethyl and 2-(methylsulfanyl) groups, which confer distinct electronic and steric properties.

Properties

IUPAC Name

2-[4-(5,6-dimethyl-2-methylsulfanylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N6S/c1-12-13(2)20-17(24-3)21-15(12)22-7-9-23(10-8-22)16-14(11-18)5-4-6-19-16/h4-6H,7-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCJLYDJLAXAWBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N=C1N2CCN(CC2)C3=C(C=CC=N3)C#N)SC)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Overview of Analogs

The following compounds share the pyridine-piperazine-pyrimidine scaffold but differ in substituents:

Compound Name Key Substituents (Pyridine/Pyrimidine) Molecular Weight (g/mol) Notable Features
Target Compound: 2-{4-[5,6-dimethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile Pyrimidine: 5,6-dimethyl, 2-SMe; Pyridine: H ~387.5 (calculated) High lipophilicity; potential reactivity via SMe
Compound A: 2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile Pyridine: 4-phenyl, 6-thiophen-2-yl ~417.5 (calculated) Aromatic stacking (phenyl/thiophene); crystalline solid (X-ray data)
Compound B: 2-{4-[6-(quinolin-8-yloxy)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile Pyrimidine: 6-quinolin-8-yloxy 409.45 (reported) Extended π-system (quinoline); potential antimicrobial activity
Compound C: 5-Chloro-6-{4-[2-(dimethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile Pyridine: 5-Cl; Pyrimidine: 2-NMe₂, 6-Me ~418.9 (calculated) Electron-withdrawing Cl; basic dimethylamino group

Physicochemical and Electronic Properties

  • Lipophilicity: The target compound’s 5,6-dimethyl and SMe groups increase logP compared to Compound A (phenyl/thiophene) and Compound B (quinoline). Compound C’s Cl substituent reduces logP slightly but enhances polarity.
  • Solubility: Compound B’s quinoline group may reduce aqueous solubility, whereas Compound C’s dimethylamino group could improve protonation-dependent solubility.
  • Reactivity: The target’s SMe group is susceptible to oxidation or displacement, unlike Compound C’s stable dimethylamino group. Compound A’s thiophene offers conjugation for further electrophilic substitution .

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